

# Spectroscopic Profile of 4-Bromo-2-chlorothiophene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *4-Bromo-2-chlorothiophene*

Cat. No.: *B125382*

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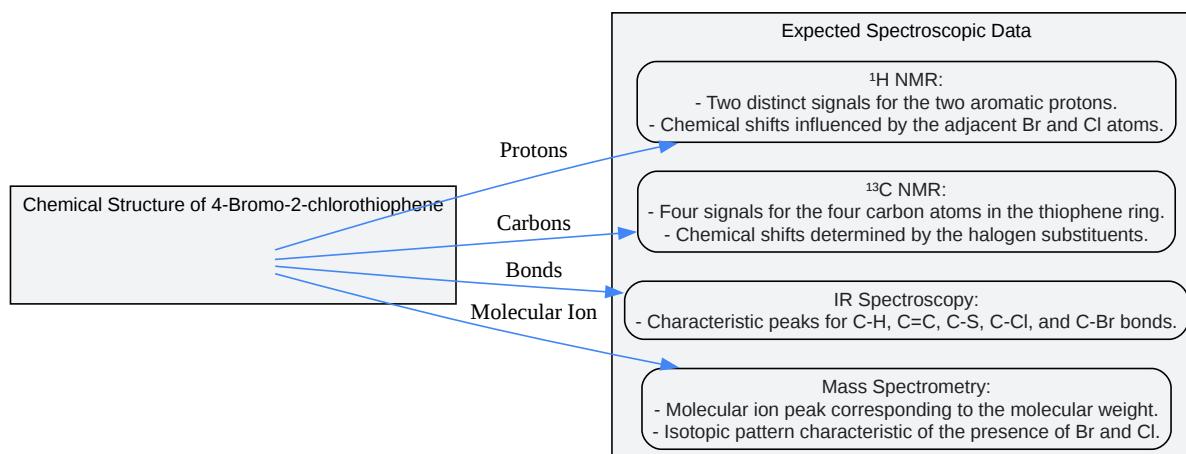
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromo-2-chlorothiophene** is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted thiophene, it serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential applications in pharmaceuticals and organic electronics. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-bromo-2-chlorothiophene**, complete with detailed experimental protocols and data interpretation.

## Chemical Structure and Spectroscopic Correlation

The chemical structure of **4-bromo-2-chlorothiophene** dictates its spectroscopic signature. The presence of two different halogen substituents on the thiophene ring leads to a distinct pattern of signals in its various spectra. The following diagram illustrates the chemical structure and the key correlations with its expected spectroscopic data.

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Caption: Correlation of the chemical structure of **4-bromo-2-chlorothiophene** with its key spectroscopic data.

## Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for **4-bromo-2-chlorothiophene**. Note: The following data are estimated based on typical values for halogenated thiophenes and related compounds, as direct experimental spectra were not available in publicly accessible databases. Actual experimental values may vary.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data (Estimated)**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.10 - 7.30	Doublet	~1.5
H-5	6.90 - 7.10	Doublet	~1.5

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Estimated)**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	125.0 - 130.0
C-3	128.0 - 132.0
C-4	112.0 - 117.0
C-5	123.0 - 128.0

**Table 3: Infrared (IR) Spectroscopy Data (Estimated)**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Intensity
3100 - 3050	Aromatic C-H stretch	Medium
1550 - 1450	C=C aromatic ring stretch	Medium-Strong
1250 - 1200	C-H in-plane bend	Medium
850 - 800	C-H out-of-plane bend	Strong
750 - 700	C-Cl stretch	Strong
600 - 500	C-Br stretch	Medium-Strong
~830	C-S stretch in ring	Medium

**Table 4: Mass Spectrometry (MS) Data**

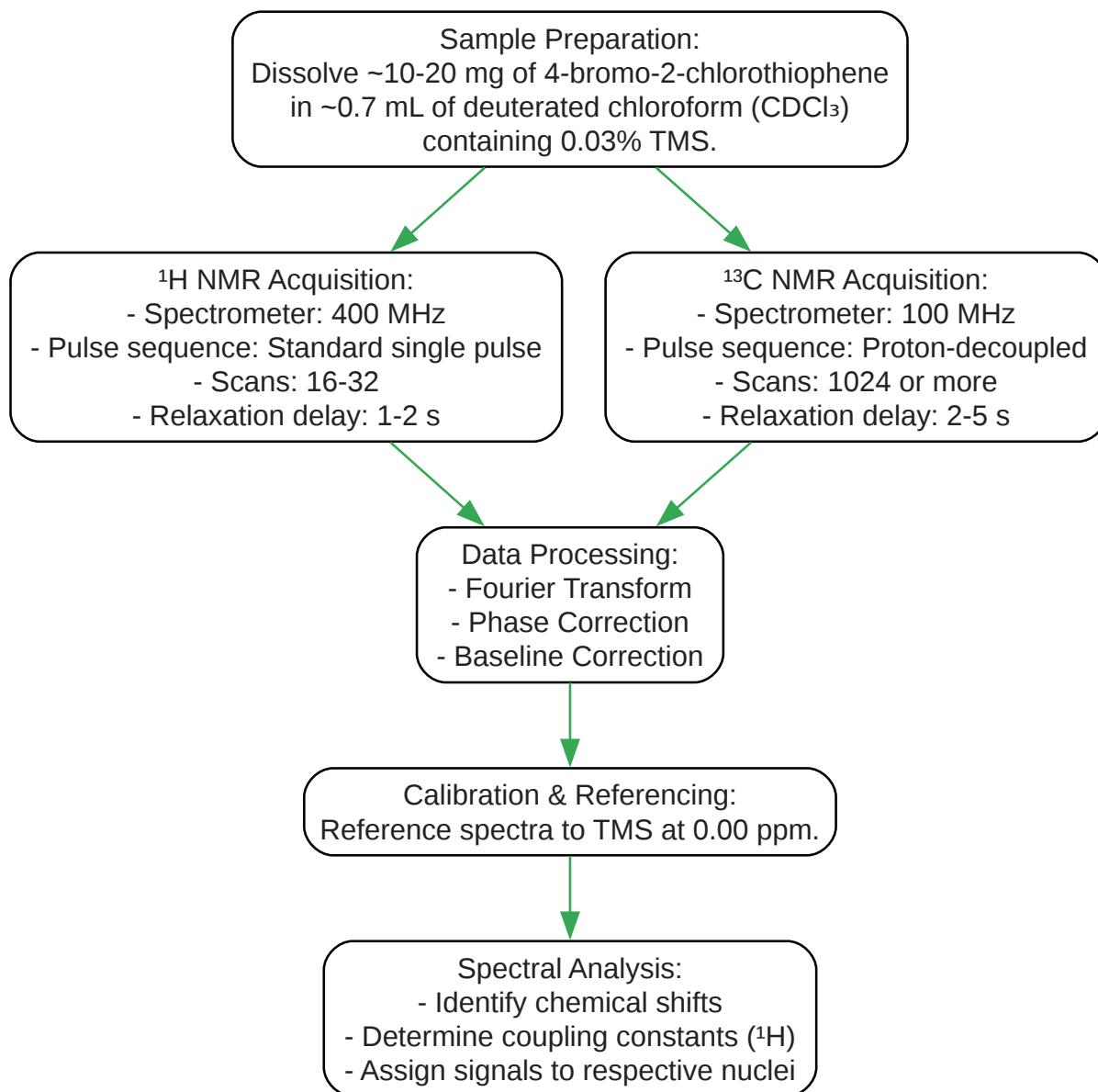
m/z	Interpretation	Relative Abundance
196	Molecular ion $[M]^+$ ( $C_4H_2^{79}Br^{35}CIS$ )	High
198	Isotope peak of $[M]^+$ ( $C_4H_2^{81}Br^{35}CIS$ and $C_4H_2^{79}Br^{37}CIS$ )	High
200	Isotope peak of $[M]^+$ ( $C_4H_2^{81}Br^{37}CIS$ )	Medium
117	$[M - Br]^+$	Fragment
161	$[M - Cl]^+$	Fragment

## Detailed Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **4-bromo-2-chlorothiophene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Data Acquisition and Analysis



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